2-hydroxy-1-naphthohydrazide

Catalog No.
S775300
CAS No.
7248-26-2
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-1-naphthohydrazide

CAS Number

7248-26-2

Product Name

2-hydroxy-1-naphthohydrazide

IUPAC Name

2-hydroxynaphthalene-1-carbohydrazide

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15)

InChI Key

AVOTZUQUEPHOHQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O

Application in Antimicrobial Studies

2-Hydroxy-1-naphthohydrazide is an organic compound with the molecular formula C11H10N2O2C_{11}H_{10}N_2O_2. It is characterized by the presence of a naphthalene ring substituted with a hydrazide and a hydroxyl group. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-hydroxy-1-naphthohydrazide includes:

  • Formation of Hydrazones: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Complexation: The compound can form coordination complexes with various metal ions, enhancing its utility in sensing applications and catalysis .
  • Oxidation: Under certain conditions, it can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.

2-Hydroxy-1-naphthohydrazide exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
  • Antioxidant Activity: It has been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Potential Anticancer Activity: Some derivatives of 2-hydroxy-1-naphthohydrazide have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for further research in cancer therapeutics .

The synthesis of 2-hydroxy-1-naphthohydrazide can be achieved through several methods:

  • Hydrazinolysis of Naphthoic Acid Derivatives: This involves treating 2-hydroxy-1-naphthoic acid with hydrazine hydrate under acidic conditions.
  • Condensation Reactions: Reacting 2-hydroxy-1-naphthaldehyde with hydrazine can yield the desired hydrazide through condensation.
  • Nucleophilic Substitution: The introduction of hydrazine onto suitable naphthalene derivatives via nucleophilic substitution reactions is another viable method .

2-Hydroxy-1-naphthohydrazide finds applications in various domains:

  • Chemical Sensors: It is used in the development of chemosensors for detecting metal ions due to its ability to form stable complexes .
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Dyes and Pigments: The compound can be utilized in dye formulations due to its chromophoric properties.

Research into the interaction of 2-hydroxy-1-naphthohydrazide with different ions has revealed:

  • Metal Ion Binding: The compound shows selective binding characteristics towards certain metal ions like nickel(II) and copper(II), which has implications for environmental sensing applications .
  • Hydrogen Bonding Interactions: Studies employing quantum theory of atoms in molecules (QTAIM) indicate significant hydrogen bonding interactions that influence its reactivity and stability .

Several compounds share structural similarities with 2-hydroxy-1-naphthohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Hydroxy-2-naphthohydrazideSimilar naphthalene structureExhibits different solubility and reactivity
3-Hydroxy-2-naphthohydrazideHydroxyl group at position 3Potentially different biological activity profiles
N'-PhenylhydrazineContains a phenyl group instead of naphthaleneDifferent applications in organic synthesis

Uniqueness of 2-Hydroxy-1-Naphthohydrazide

What sets 2-hydroxy-1-naphthohydrazide apart from these similar compounds is its specific arrangement of functional groups, which contributes to its unique biological activities and reactivity patterns. Its ability to form stable complexes with metal ions enhances its utility in sensor technology, distinguishing it from other hydrazides that may not exhibit such properties.

XLogP3

1.9

Other CAS

7248-26-2

Wikipedia

2-hydroxynaphthalene-1-carbohydrazide

Dates

Modify: 2023-08-15

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